molecular formula C8H11F3O2 B13507971 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol

Cat. No.: B13507971
M. Wt: 196.17 g/mol
InChI Key: AAKRVECLNIUZEX-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-2-oxabicyclo[221]heptan-3-yl]methanol is a unique organic compound characterized by its trifluoromethyl group and bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol typically involves the use of advanced organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the bicyclic structure in [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(4-12)5-1-2-6(3-5)13-7/h5-6,12H,1-4H2

InChI Key

AAKRVECLNIUZEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(O2)(CO)C(F)(F)F

Origin of Product

United States

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